N-(2-Fluorobenzoyl)methionine
Description
N-(2-Fluorobenzoyl)methionine is a synthetic derivative of the amino acid methionine, where the amino group is acylated with a 2-fluorobenzoyl moiety. While direct literature on this compound is scarce, its structural features suggest applications in medicinal chemistry or agrochemical research, particularly as a building block for peptide-based inhibitors or bioactive molecules.
Properties
CAS No. |
65054-73-1 |
|---|---|
Molecular Formula |
C12H14FNO3S |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H14FNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
FSMXOOHRLFFHDC-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists pesticide-related benzamide derivatives (), which share partial structural motifs with N-(2-Fluorobenzoyl)methionine.
Table 1: Key Structural and Functional Differences
Key Observations:
In contrast, mepronil’s 3-isopropoxy group contributes to its fungicidal activity by optimizing hydrophobicity and spatial fit . Fenfuram’s furan ring introduces rigidity, which could limit conformational flexibility compared to the methionine backbone in this compound.
Amino Acid vs. In contrast, mepronil and fenfuram rely on aniline or furan moieties for pesticidal activity, targeting different biological pathways .
Physicochemical Properties :
- Fluorine substitution typically increases lipophilicity (logP) and metabolic stability. However, the carboxylic acid group in methionine may counterbalance this by enhancing solubility, unlike the neutral amides in mepronil or fenfuram.
Research Findings and Methodological Considerations
- Structural Analysis: Tools like SHELX () are critical for resolving crystal structures of such compounds. For example, SHELXL’s refinement capabilities could elucidate the conformational impact of the 2-fluoro group in this compound compared to non-fluorinated analogs .
- Hypothetically, fluorination could reduce off-target interactions in enzyme inhibition assays.
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